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Introduction
Two-pore channels (TPCs) are a family of endo-lysosomal cation channels crucial for a

multitude of cellular processes, including trafficking, signal transduction, and organelle

homeostasis. In mammals, the two principal isoforms, TPC1 and TPC2, exhibit distinct

subcellular localizations and functional properties. While TPC1 is broadly distributed across the

endo-lysosomal system, TPC2 is predominantly found in late endosomes and lysosomes.[1][2]

[3] Differentiating the specific roles of these two isoforms is a key area of research. cis-Ned19,

a potent and cell-permeant antagonist of the calcium-mobilizing second messenger nicotinic

acid adenine dinucleotide phosphate (NAADP), serves as a valuable pharmacological tool to

investigate the differential functions of TPC1 and TPC2.[4][5] This document provides detailed

application notes and protocols for using cis-Ned19 to dissect the contributions of TPC1 versus

TPC2 in cellular signaling pathways.

Key Concepts and Signaling Pathways
TPCs are key players in NAADP-mediated Ca²⁺ release from acidic organelles. This signaling

cascade is integral to various physiological events. The differential localization and ion

selectivity of TPC1 and TPC2 suggest they mediate distinct cellular responses. TPC2 is

considered a primary NAADP-activated Ca²⁺-release channel, while TPC1 may have a more

significant role in proton leak and is also activated by cytosolic Ca²⁺.
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Below is a diagram illustrating the NAADP signaling pathway and the points of intervention for

cis-Ned19.
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NAADP signaling pathway and the inhibitory action of cis-Ned19.

Data Presentation: cis-Ned19 Activity on TPC1 vs.
TPC2
The following table summarizes the reported inhibitory concentrations of cis-Ned19 and its

stereoisomer trans-Ned19 on NAADP-induced Ca²⁺ release, which is primarily mediated by

TPCs. Note that the potency can vary depending on the experimental system.
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Compound Target/System IC50 Reference

cis-Ned19

NAADP-induced Ca²⁺

release (sea urchin

egg homogenate)

800 nM

Norepinephrine-

induced [Ca²⁺]i rise

(rat aortic smooth

muscle cells, TPC1-

dependent)

2.7 µM

trans-Ned19

NAADP-induced Ca²⁺

release (sea urchin

egg homogenate)

6 nM

Norepinephrine-

induced [Ca²⁺]i rise

(rat aortic smooth

muscle cells, TPC1-

dependent)

8.9 µM

Note: While trans-Ned19 is more potent in inhibiting NAADP-induced Ca²⁺ release in sea

urchin egg homogenates, cis-Ned19 has been shown to be more effective in suppressing

TPC1-mediated responses in mammalian vascular smooth muscle cells. This highlights the

importance of empirical validation in the specific cellular context of interest.

Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the differential functions

of TPC1 and TPC2 using cis-Ned19.

Experimental Workflow:
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General Workflow for TPC Function Analysis

Types of Measurement

1. Cell Culture
(Expressing TPC1 and/or TPC2)

2. (Optional) siRNA Knockdown
of TPC1 or TPC2

3. Pre-incubation with cis-Ned19
(or vehicle control)

Without knockdown

4. Cellular Stimulation
(e.g., agonist, NAADP-AM)

5. Measurement of Cellular Response

6. Data Analysis and Comparison Intracellular Ca2+ Imaging Endo-lysosomal Patch Clamp Endocytic Trafficking Assays
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A generalized workflow for investigating TPC function using cis-Ned19.

Protocol 1: Intracellular Calcium Imaging
This protocol measures changes in cytosolic Ca²⁺ concentration in response to stimuli that

activate TPCs.

Materials:
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Cells expressing TPC1 and/or TPC2

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

cis-Ned19 (and trans-Ned19 as a control)

NAADP-AM (cell-permeant NAADP analog) or other relevant agonist

Balanced salt solution (e.g., HBSS)

Fluorescence microscope or plate reader

Procedure:

Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for

fluorescence imaging.

Dye Loading: Incubate cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-

60 minutes at 37°C.

Washing: Wash the cells twice with HBSS to remove excess dye.

Inhibitor Incubation: Pre-incubate the cells with varying concentrations of cis-Ned19 (e.g., 1-

100 µM) or vehicle control (e.g., DMSO) for 20-30 minutes.

Baseline Measurement: Record the baseline fluorescence for 1-2 minutes.

Stimulation: Add the agonist (e.g., NAADP-AM or a specific receptor agonist) and continue

recording the fluorescence signal for 5-10 minutes.

Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions (for

ratiometric dyes like Fura-2) over time. Compare the amplitude and kinetics of the Ca²⁺

response in cis-Ned19-treated cells versus control cells. To attribute the response to TPC1

or TPC2, this experiment should be performed in parallel with cells where TPC1 or TPC2 has

been silenced using siRNA.
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Protocol 2: Endo-lysosomal Patch Clamp
Electrophysiology
This advanced technique allows for the direct measurement of ion currents through TPCs in

their native membrane.

Materials:

Cells overexpressing the TPC isoform of interest

Patch clamp rig with a low-noise amplifier

Borosilicate glass capillaries for pipette fabrication

Solutions:

Cytosolic-like solution (for the bath)

Lysosomal-like solution (for the pipette)

cis-Ned19

NAADP

Procedure:

Lysosome Enlargement (optional but recommended): Treat cells with a vacuolating agent

(e.g., Vacuolin-1) to enlarge endo-lysosomes, making them more accessible for patch

clamping.

Cell Lysis: Gently lyse the cells to release the enlarged endo-lysosomes.

Patching: Using a fire-polished pipette filled with the lysosomal-like solution, form a high-

resistance seal (GΩ seal) with the membrane of an isolated endo-lysosome.

Whole-lysosome Configuration: Apply a brief suction to rupture the membrane patch,

achieving the whole-lysosome configuration.
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Current Recording: Record baseline currents.

Compound Application: Perfuse the bath with the cytosolic-like solution containing NAADP to

activate TPC currents. Subsequently, apply cis-Ned19 to the bath to observe its inhibitory

effect on the NAADP-induced currents.

Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current

inhibition by cis-Ned19. Compare the inhibitory effects on TPC1 versus TPC2 currents.

Protocol 3: Endocytic Trafficking Assay
This protocol assesses the role of TPC1 and TPC2 in endocytic trafficking pathways, which can

be differentially affected by the loss of TPC function.

Materials:

Cells expressing TPC1 and/or TPC2

Fluorescently labeled cargo (e.g., fluorescent dextran, EGF-Alexa Fluor, Cholera Toxin

Subunit B-FITC)

cis-Ned19

Fixative (e.g., 4% paraformaldehyde)

Mounting medium with DAPI

Confocal microscope

Procedure:

Inhibitor Treatment: Pre-incubate cells with cis-Ned19 or vehicle control for 30 minutes.

Cargo Internalization: Add the fluorescently labeled cargo to the medium and incubate for a

specific time (e.g., 15-60 minutes) to allow for internalization.

Washing: Wash the cells thoroughly with cold PBS to remove non-internalized cargo.
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Chase (optional): For pulse-chase experiments, incubate the cells in cargo-free medium for

various time points to follow the trafficking of the internalized cargo through different

endosomal compartments.

Fixation and Staining: Fix the cells, and if necessary, permeabilize and stain for specific

endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes). Counterstain

nuclei with DAPI.

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the

colocalization of the fluorescent cargo with endosomal markers or the overall intracellular

distribution of the cargo. Compare the trafficking phenotype in cis-Ned19-treated cells with

control cells and with cells lacking TPC1 or TPC2.

Conclusion
cis-Ned19 is a powerful tool for dissecting the distinct physiological roles of TPC1 and TPC2.

By employing the protocols outlined above, researchers can effectively investigate the

differential involvement of these two important ion channels in NAADP-mediated signaling, ion

homeostasis, and endo-lysosomal trafficking. The strategic use of cis-Ned19, in conjunction

with molecular techniques such as siRNA-mediated knockdown, will continue to advance our

understanding of TPC biology and their potential as therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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